molecular formula C12H19ClN4 B2385004 1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride CAS No. 1245569-20-3

1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride

Cat. No.: B2385004
CAS No.: 1245569-20-3
M. Wt: 254.76 g/mol
InChI Key: UTEGSESGKLIXHH-UHFFFAOYSA-N
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Description

1-(3-(Dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a benzimidazole core linked to a dimethylaminopropyl group. The trihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride typically involves multiple steps:

  • Synthetic Routes and Reaction Conditions

    • The initial step involves the formation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
    • The next step involves the introduction of the dimethylaminopropyl group. This can be done via a nucleophilic substitution reaction where the benzimidazole core reacts with 3-chloropropyl dimethylamine.
    • The final step is the conversion to the trihydrochloride form, which is typically achieved by treating the compound with hydrochloric acid.
  • Industrial Production Methods

    • Industrial production often involves similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-(Dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride undergoes various chemical reactions:

  • Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.

      Reduction: Reduction reactions can also occur, especially at the imine or amine groups.

      Substitution: Nucleophilic substitution reactions are common, particularly involving the dimethylaminopropyl group.

  • Common Reagents and Conditions

      Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

      Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

      Substitution: Nucleophiles like amines or thiols can react with the compound under basic conditions.

  • Major Products

    • The major products depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield various amine derivatives.

Scientific Research Applications

1-(3-(Dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride involves its interaction with various molecular targets:

    Molecular Targets and Pathways:

Comparison with Similar Compounds

1-(3-(Dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride can be compared with other similar compounds:

  • Similar Compounds

      3-(Dimethylamino)-1-propylamine: This compound shares the dimethylaminopropyl group but lacks the benzimidazole core.

      1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: This compound has a similar structure but different functional groups.

      N,N-Dimethyl-1,3-propanediamine: Another related compound with similar chemical properties.

  • Uniqueness

    • The presence of the benzimidazole core in this compound provides unique chemical and biological properties, making it distinct from other related compounds.

Properties

CAS No.

1245569-20-3

Molecular Formula

C12H19ClN4

Molecular Weight

254.76 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]benzimidazol-5-amine;hydrochloride

InChI

InChI=1S/C12H18N4.ClH/c1-15(2)6-3-7-16-9-14-11-8-10(13)4-5-12(11)16;/h4-5,8-9H,3,6-7,13H2,1-2H3;1H

InChI Key

UTEGSESGKLIXHH-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C=NC2=C1C=CC(=C2)N.Cl.Cl.Cl

Canonical SMILES

CN(C)CCCN1C=NC2=C1C=CC(=C2)N.Cl

solubility

not available

Origin of Product

United States

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